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Aluminum oxide-titanium oxide

Thermal barrier coatings Plasma spraying Thermal shock resistance

Aluminum oxide–titanium oxide (CAS 11106-92-6), with the stoichiometric formula Al₂O₅Ti (dialuminum titanium pentaoxide), represents a class of binary metal-oxide composites that combines the hardness and chemical inertness of alumina (Al₂O₃) with the functional properties of titania (TiO₂). Unlike single-phase oxides, this composite system can exist across a wide compositional range—from Al₂O₃-rich formulations (3–13 wt% TiO₂) to titania-rich variants (40 wt% TiO₂)—yielding distinct phase assemblages (α-Al₂O₃, γ-Al₂O₃, rutile TiO₂, and Al₂TiO₅) that govern application-specific performance.

Molecular Formula Al2O5Ti
Molecular Weight 181.83
CAS No. 11106-92-6
Cat. No. B1143557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum oxide-titanium oxide
CAS11106-92-6
SynonymsALUMINUM OXIDE-TITANIUM OXIDE
Molecular FormulaAl2O5Ti
Molecular Weight181.83
Structural Identifiers
SMILESO=[Al]O[Al]=O.O=[Ti]=O
InChIInChI=1S/2Al.5O.Ti
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Oxide–Titanium Oxide (CAS 11106-92-6): Composition-Dependent Properties for Thermal Spray, Catalysis, and Protective Coatings


Aluminum oxide–titanium oxide (CAS 11106-92-6), with the stoichiometric formula Al₂O₅Ti (dialuminum titanium pentaoxide), represents a class of binary metal-oxide composites that combines the hardness and chemical inertness of alumina (Al₂O₃) with the functional properties of titania (TiO₂) [1]. Unlike single-phase oxides, this composite system can exist across a wide compositional range—from Al₂O₃-rich formulations (3–13 wt% TiO₂) to titania-rich variants (40 wt% TiO₂)—yielding distinct phase assemblages (α-Al₂O₃, γ-Al₂O₃, rutile TiO₂, and Al₂TiO₅) that govern application-specific performance [2]. The compound is commercially supplied as thermal spray powders, catalyst supports, and ceramic precursor materials for industries requiring high-temperature stability, wear resistance, and tailored surface chemistry [3].

Why Al₂O₃–TiO₂ Composition Ratio Determines Performance and Cannot Be Generically Substituted


The Al₂O₃–TiO₂ system is not a single material but a compositionally tunable platform in which the TiO₂ weight fraction dictates the phase composition, microstructure, and resulting property profile. In plasma-sprayed coatings, pure Al₂O₃ fails catastrophically under thermal shock at 600°C within fewer than 3 cycles, whereas Al₂O₃–40%TiO₂ (A-40T) survives the full 20-cycle test because microcracks generated by the Al₂TiO₅ phase relieve thermal stress [1]. Conversely, the same A-40T coating exhibits a ~30% reduction in Vickers hardness (695 vs. 1001 Hv₀.₃ for pure Al₂O₃), a trade-off unacceptable for wear-only applications [1]. In sol-gel corrosion barriers, a 6:1 Al₂O₃:TiO₂ ratio reduces corrosion loss by 97% versus the uncoated substrate, but single Al₂O₃ film alone yields the lowest corrosion resistance among all variants tested [2]. In catalysis, a mere 20 mol% TiO₂ in mesoporous Al₂O₃–TiO₂ (0.2Ti-0.8Al) produces 76.86% triglyceride deoxygenation conversion—performance unattainable by either pure oxide alone [3]. These composition–property cliffs mean that procurement decisions must be driven by the specific TiO₂ fraction required for the target application, not by generic compound identity.

Quantitative Differentiation Evidence for Aluminum Oxide–Titanium Oxide (CAS 11106-92-6) vs. Closest Analogs


Thermal Shock Cycle Life: Al₂O₃–40%TiO₂ Survives 20 Cycles at 600°C vs. <3 Cycles for Pure Al₂O₃

In a water-quench thermal shock test (600°C heating for 10 min followed by 20°C water quench for 1 min per cycle; failure defined as >30% coating area elimination), the Al₂O₃–40%TiO₂ (A-40T) atmospheric plasma-sprayed coating survived the full 20-cycle test maximum without failure, whereas the pure Al₂O₃ coating failed in fewer than 3 cycles. Coatings with intermediate TiO₂ contents (3 wt% and 13 wt%) exhibited failure lives between these extremes, with failure life increasing monotonically with TiO₂ content [1]. The superior thermal shock resistance is attributed to preexisting microcracks formed by the anisotropic thermal expansion of the Al₂TiO₅ phase, which relieve residual stress and suppress crack propagation under cyclic thermal loading [1].

Thermal barrier coatings Plasma spraying Thermal shock resistance

Corrosion Loss Reduction: Al₂O₃–TiO₂ (6:1) Hybrid Coating Achieves 97% Reduction vs. Uncoated AISI 304 Stainless Steel

In a comparative study of Al₂O₃, TiO₂, and Al₂O₃–TiO₂ coatings deposited on AISI 304 stainless steel by the sol-gel dipping technique, the Al₂O₃–TiO₂ hybrid film with a 6:1 relative ratio decreased corrosion and wear losses of the 304 substrate by 97% and 83%, respectively, as evaluated by potentiodynamic polarization tests in 3.5 wt% NaCl solution and ball-on-disc sliding tests under a 10 N load [1]. Critically, the single Al₂O₃ film exhibited the highest wear resistance but the lowest corrosion resistance among all tested coatings, while TiO₂ addition improved corrosion resistance by filling voids in the Al₂O₃ film but increased the wear rate [1]. This demonstrates that neither pure oxide alone can simultaneously optimize wear and corrosion protection; the 6:1 hybrid ratio provides the balanced performance.

Corrosion protection Sol-gel coatings Stainless steel

Catalytic Deoxygenation: Mesoporous Al₂O₃–TiO₂ (0.2Ti-0.8Al) Delivers 76.86% Conversion vs. Pure Al₂O₃ and TiO₂

In the solvent-free and H₂-free deoxygenation of triolein (a triglyceride model compound) at 380°C for 4 h, the mesoporous Al₂O₃–TiO₂ catalyst with a 0.2Ti-0.8Al molar ratio exhibited the highest conversion of 76.86% and selectivity of 27.26% toward n-C₁₅ + n-C₁₇ hydrocarbons, while also producing a broader hydrocarbon distribution (C₈–C₂₀, 79.38%) [1]. The mesoporous Al₂O₃–TiO₂ catalysts showed high catalytic activity performance as compared to that of pure Al₂O₃ and pure TiO₂ under identical reaction conditions [1]. The enhanced performance was attributed to the synergistic combination of acidity, mesoporosity, and larger surface area in the binary oxide, which are not present in either single oxide alone [1]. Additionally, the 0.2Ti-0.8Al catalyst demonstrated high reusability, maintaining >72% conversion over 4 consecutive runs [1].

Heterogeneous catalysis Biofuel production Deoxygenation

Vickers Hardness Trade-off: Al₂O₃–40%TiO₂ Coating Is 30% Softer Than Pure Al₂O₃, Enabling Thermal Stress Accommodation

Vickers microhardness measurements (HV₀.₃, 300 gf load) on atmospheric plasma-sprayed Al₂O₃-based coatings revealed that pure Al₂O₃ (A) achieved an average hardness of 1001 Hv₀.₃, while Al₂O₃–3%TiO₂ (A-3T) and Al₂O₃–13%TiO₂ (A-13T) exhibited comparable values of 1022 and 1002 Hv₀.₃, respectively [1]. However, Al₂O₃–40%TiO₂ (A-40T) showed a significant hardness decline to 695 Hv₀.₃, representing a ~30% reduction compared to pure Al₂O₃ [1]. This hardness penalty is mechanistically linked to the formation of the Al₂TiO₅ phase and accompanying microcracks, which are precisely the structural features that confer the superior thermal shock resistance of A-40T [1]. The comparable hardness values of A, A-3T, and A-13T reflect their identical α-Al₂O₃ matrix phase structure [1].

Mechanical properties Plasma-sprayed coatings Hardness

Thermal Conductivity Reduction: Al₂TiO₅ Phase in Al₂O₃–40%TiO₂ Exhibits ~16× Lower Conductivity Than α-Al₂O₃

The intrinsic thermal conductivity of the Al₂TiO₅ compound phase—which dominates the Al₂O₃–40%TiO₂ coating microstructure—is approximately 2 W/m·K, compared to ~34 W/m·K for α-Al₂O₃, representing a ~16-fold difference [1]. Among all temperature points tested (R.T., 200°C, 400°C, and 600°C), the A-40T top coat exhibited the lowest thermal conductivity of all Al₂O₃-based APS coatings examined, manifesting superior thermal insulation properties [1]. The low thermal conductivity of A-40T is attributed to the Al₂TiO₅ phase combined with the complex defect microstructure (pores, inter-splat gaps, and microcracks) inherent to this composition [1]. In contrast, the A-3T and A-13T coatings exhibited higher thermal conductivities than even the pure Al₂O₃ top coat, demonstrating that thermal insulation is not a monotonic function of TiO₂ content [1].

Thermal insulation Ceramic coatings Thermal conductivity

Surface Acidity: Al₂O₃–TiO₂ Binary Oxide Generates Superacid Sites (H₀ ≤ −8.2) Absent in Single Oxides

In a systematic comparison of acidic properties across TiO₂, SiO₂, Al₂O₃, and their binary and ternary combinations, the binary oxide Al₂O₃–TiO₂ (10 wt% TiO₂) was found to contain very strong acid sites with Hammett acidity function H₀ ≤ −8.2 [1]. In stark contrast, the single oxides TiO₂, SiO₂, and Al₂O₃ individually possess only weak acid strength and are completely inactive in catalyzing the alkylation of toluene with 2-propanol, while being only marginally active for 2-propanol dehydration [1]. The Al₂O₃–TiO₂ binary oxide, alongside SiO₂–TiO₂, was highly active in both test reactions, demonstrating that the synergy of the binary oxide generates catalytic functionality absent in either parent oxide [1]. Among all binary combinations tested, the ternary TiO₂–SiO₂–Al₂O₃ exhibited the highest acid amount and activity, but Al₂O₃–TiO₂ and SiO₂–TiO₂ were the only binary systems to generate superacidic H₀ ≤ −8.2 sites [1].

Solid acid catalysis Binary metal oxides Alkylation

Evidence-Backed Application Scenarios for Aluminum Oxide–Titanium Oxide (CAS 11106-92-6)


High-Temperature Cyclic Thermal Barrier Coatings (Al₂O₃–40%TiO₂ Grade)

For components exposed to repeated thermal cycling at 600°C (e.g., gas turbine hot-section parts, biomass furnace grates, and aerospace thermal shields), the Al₂O₃–40%TiO₂ (A-40T) atmospheric plasma-sprayed coating is the only formulation demonstrated to survive 20 water-quench thermal shock cycles without failure, whereas pure Al₂O₃ fails in fewer than 3 cycles [1]. The Al₂TiO₅ phase responsible for this endurance also provides ~16× lower intrinsic thermal conductivity than α-Al₂O₃, enhancing thermal insulation performance [1]. Procurement should specify the 40 wt% TiO₂ grade and acknowledge the associated hardness reduction (695 Hv₀.₃ vs. 1001 Hv₀.₃ for pure Al₂O₃) as an acceptable trade-off for the application environment [1].

Dual Wear-and-Corrosion Protection for Stainless Steel Components (6:1 Al₂O₃:TiO₂ Sol-Gel Grade)

For AISI 304 stainless steel components operating in chloride-rich environments (marine hardware, chemical processing equipment), the Al₂O₃–TiO₂ hybrid sol-gel coating at a 6:1 ratio delivers a 97% reduction in corrosion loss and an 83% reduction in wear loss relative to the uncoated substrate [2]. Importantly, pure Al₂O₃—while offering the highest wear resistance—produces the lowest corrosion resistance among all tested formulations, making it unsuitable for dual-environment service [2]. Specification of the 6:1 Al₂O₃:TiO₂ ratio is essential; deviation toward pure Al₂O₃ or pure TiO₂ will compromise the balanced protection profile [2].

H₂-Free Catalytic Deoxygenation for Renewable Hydrocarbon Biofuel Production (0.2Ti-0.8Al Mesoporous Grade)

For solvent-free, hydrogen-free triglyceride deoxygenation to hydrocarbon biofuels, the mesoporous Al₂O₃–TiO₂ catalyst with a 0.2Ti-0.8Al molar ratio achieves 76.86% conversion with 27.26% selectivity toward diesel-range n-C₁₅ + n-C₁₇ hydrocarbons at 380°C [3]. This performance surpasses both pure Al₂O₃ and pure TiO₂ under identical conditions and is sustained over 4 consecutive runs (>72% conversion), attributable to the synergistic acidity and mesoporosity of the binary oxide [3]. Procurement of the specific 20 mol% TiO₂ composition is necessary; other Al/Ti ratios (0.1Ti-0.9Al, 0.3Ti-0.7Al) tested in the same study yielded lower conversions [3].

Solid Acid Catalyst Supports for Alkylation and Dehydration Reactions (10 wt% TiO₂ Binary Oxide)

For acid-catalyzed organic transformations requiring superacidity (e.g., Friedel-Crafts alkylation, alcohol dehydration), Al₂O₃–TiO₂ binary oxide with approximately 10 wt% TiO₂ generates strong acid sites with Hammett acidity H₀ ≤ −8.2, a level of acidity completely absent in either pure Al₂O₃ or pure TiO₂ [4]. Single oxides are catalytically inactive for the alkylation of toluene with 2-propanol under the tested conditions, whereas the Al₂O₃–TiO₂ binary oxide exhibits high activity [4]. Catalyst support procurement for solid acid applications should therefore specify the binary Al₂O₃–TiO₂ composition rather than either single oxide [4].

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